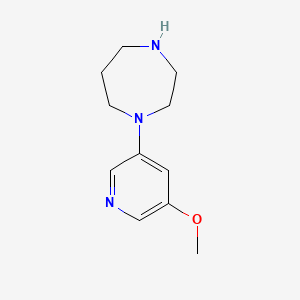
1-(5-Methoxypyridin-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxypyridin-3-yl)-1,4-diazepane is an organic compound that features a diazepane ring fused with a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 5-methoxypyridine, is synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Diazepane Ring Formation: The methoxypyridine intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may involve the use of a catalyst such as palladium on carbon to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane.
Reduction: 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane.
Substitution: 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxypyridin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane
- 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane
- 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane
Comparison: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its hydroxyl or alkoxy analogs. Additionally, the presence of the diazepane ring enhances its stability and binding affinity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(5-methoxypyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H17N3O/c1-15-11-7-10(8-13-9-11)14-5-2-3-12-4-6-14/h7-9,12H,2-6H2,1H3 |
InChI-Schlüssel |
CLRANNZHQRADST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)N2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



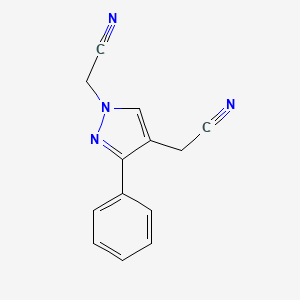
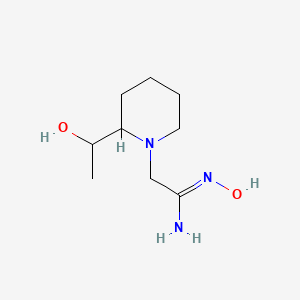
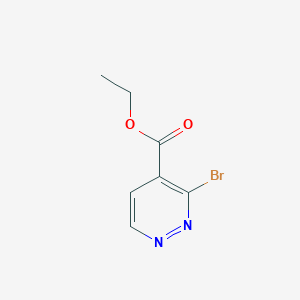
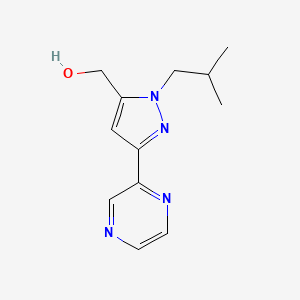


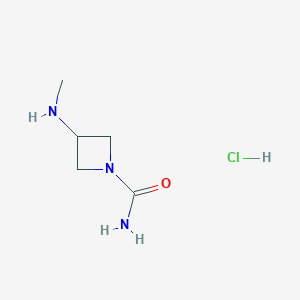
![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)
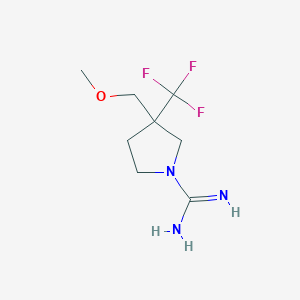
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
